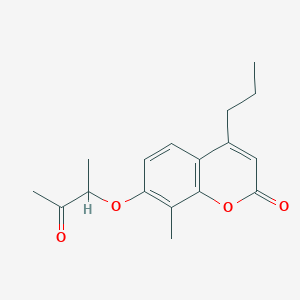
8-methyl-7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one
Overview
Description
8-methyl-7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one: is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This particular compound is characterized by its unique structural features, including a methyl group at the 8th position, a propyl group at the 4th position, and a 1-methyl-2-oxopropoxy group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a suitable chromenone derivative.
Alkylation: Introduction of the propyl group at the 4th position can be achieved through Friedel-Crafts alkylation using propyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The 1-methyl-2-oxopropoxy group is introduced via esterification. This involves reacting the chromenone derivative with 1-methyl-2-oxopropanoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Methylation: The methyl group at the 8th position can be introduced using methyl iodide and a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Continuous Flow Reactors: For more efficient and scalable production, continuous flow reactors might be employed.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, forming corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, halogen, or alkyl groups on the aromatic ring.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its structural features.
Biology
Antimicrobial Agents: Exhibits antimicrobial properties, making it useful in developing new antibiotics.
Antioxidants: Potential use as an antioxidant in biological systems.
Medicine
Pharmaceuticals: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
Agriculture: Used in the development of agrochemicals.
Materials Science:
Mechanism of Action
The mechanism by which 8-methyl-7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one exerts its effects involves interaction with various molecular targets and pathways:
Enzyme Inhibition: It may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: Potential to bind to specific receptors, modulating cellular responses.
Antioxidant Activity: Scavenges free radicals, protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound with a simpler structure.
Warfarin: A well-known anticoagulant with a similar chromenone core.
Umbelliferone: A naturally occurring coumarin with hydroxyl groups.
Uniqueness
Structural Modifications: The presence of the 1-methyl-2-oxopropoxy group and the propyl group at specific positions makes it unique.
Biological Activity: Exhibits distinct biological activities compared to other coumarins.
This detailed overview provides a comprehensive understanding of 8-methyl-7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
8-methyl-7-(3-oxobutan-2-yloxy)-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-5-6-13-9-16(19)21-17-10(2)15(8-7-14(13)17)20-12(4)11(3)18/h7-9,12H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVULFKDTPWTNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,4-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid](/img/structure/B3941322.png)
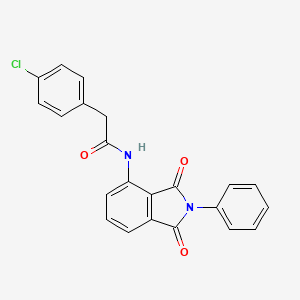
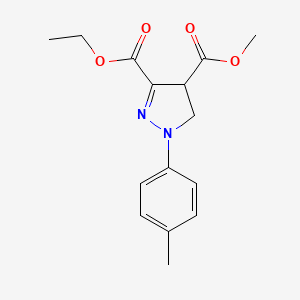
![6-Amino-3-naphthalen-1-yl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3941373.png)
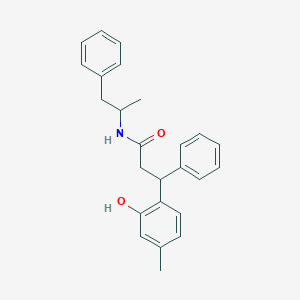
![N-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid](/img/structure/B3941387.png)
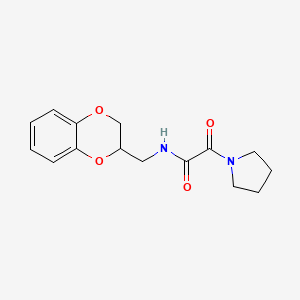
![(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3941408.png)
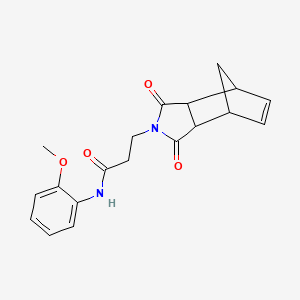

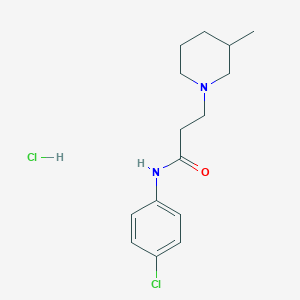
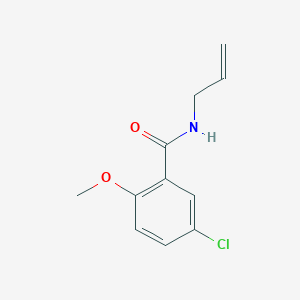
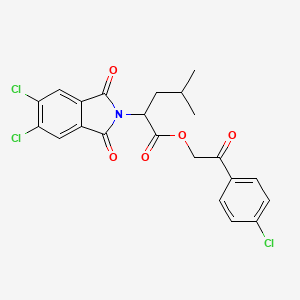
![3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3941432.png)
